molecular formula C16H14F6N2O4S2 B047394 (S,S)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine CAS No. 121788-77-0

(S,S)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine

Cat. No.: B047394
CAS No.: 121788-77-0
M. Wt: 476.4 g/mol
InChI Key: XQAIGOHPAZPGOU-KBPBESRZSA-N
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Description

(S,S)-N,N’-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine is a chiral diamine compound characterized by the presence of two trifluoromethanesulfonyl groups and two phenyl groups attached to an ethylenediamine backbone. This compound is notable for its applications in asymmetric synthesis and catalysis due to its chiral nature and strong electron-withdrawing trifluoromethanesulfonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-N,N’-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine typically involves the following steps:

    Starting Materials: The synthesis begins with (S,S)-1,2-diphenylethylenediamine.

    Trifluoromethanesulfonylation: The diamine is reacted with trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base such as triethylamine (Et3N) or pyridine. The reaction is usually carried out in an inert solvent like dichloromethane (DCM) at low temperatures (0-5°C) to prevent side reactions.

    Purification: The product is purified by recrystallization or column chromatography to obtain the pure (S,S)-N,N’-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling of Reagents: Using large quantities of starting materials and reagents.

    Optimized Reaction Conditions: Employing optimized temperature control and solvent recycling to ensure high yield and purity.

    Automated Purification: Utilizing automated systems for purification to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

(S,S)-N,N’-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonyl groups can be substituted by nucleophiles under appropriate conditions.

    Coordination Reactions: The diamine can coordinate with metal ions, forming complexes that are useful in catalysis.

Common Reagents and Conditions

    Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

    Metal Salts: For coordination reactions, common metal salts include palladium, platinum, and rhodium salts.

    Solvents: Dichloromethane, acetonitrile, and tetrahydrofuran (THF) are frequently used.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Metal Complexes: Coordination with metals leads to the formation of chiral metal complexes.

Scientific Research Applications

Chemistry

    Asymmetric Catalysis: The compound is widely used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Synthesis of Chiral Compounds: It is employed in the synthesis of chiral pharmaceuticals and agrochemicals.

Biology and Medicine

    Drug Development: The compound’s derivatives are explored for potential therapeutic applications due to their chiral properties.

    Biochemical Studies: Used in studying enzyme mechanisms and protein-ligand interactions.

Industry

    Material Science: Utilized in the development of advanced materials with specific chiral properties.

    Chemical Manufacturing: Applied in the production of high-value chemicals and intermediates.

Mechanism of Action

The mechanism by which (S,S)-N,N’-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine exerts its effects involves:

    Chiral Induction: The compound induces chirality in reactions, leading to the formation of enantiomerically enriched products.

    Coordination Chemistry: It forms stable complexes with metal ions, which then participate in catalytic cycles to enhance reaction rates and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (R,R)-N,N’-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine: The enantiomer of the compound with similar properties but opposite chirality.

    N,N’-Bis(trifluoromethanesulfonyl)-1,2-diaminoethane: Lacks the phenyl groups, leading to different steric and electronic properties.

    N,N’-Bis(trifluoromethanesulfonyl)-1,2-diphenylethane: Similar structure but without the amine groups, affecting its reactivity and coordination ability.

Uniqueness

(S,S)-N,N’-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine is unique due to its combination of strong electron-withdrawing trifluoromethanesulfonyl groups and chiral diamine backbone, making it highly effective in asymmetric catalysis and coordination chemistry.

This detailed overview provides a comprehensive understanding of (S,S)-N,N’-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-[(1S,2S)-1,2-diphenyl-2-(trifluoromethylsulfonylamino)ethyl]-1,1,1-trifluoromethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F6N2O4S2/c17-15(18,19)29(25,26)23-13(11-7-3-1-4-8-11)14(12-9-5-2-6-10-12)24-30(27,28)16(20,21)22/h1-10,13-14,23-24H/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAIGOHPAZPGOU-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F)NS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F)NS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F6N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426546
Record name N,N'-[(1S,2S)-1,2-Diphenylethane-1,2-diyl]bis(1,1,1-trifluoromethanesulfonamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121788-77-0
Record name N,N'-[(1S,2S)-1,2-Diphenylethane-1,2-diyl]bis(1,1,1-trifluoromethanesulfonamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S,S)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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